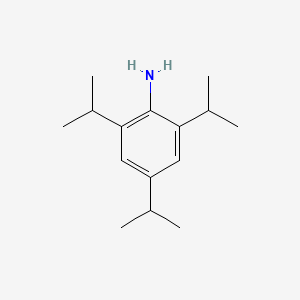
2,4,6-triisopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triisopropylaniline is an organic compound with the molecular formula C15H25N. It is a derivative of aniline, where three isopropyl groups are attached to the 2, 4, and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with isopropyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can be employed to promote the alkylation reaction, ensuring a higher degree of substitution and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triisopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones, nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Catalysis
TIPA has been employed as a ligand in various catalytic reactions. Its bulky isopropyl groups provide steric hindrance that can influence the selectivity and reactivity of metal complexes. For instance, it has been used in the synthesis of high-spin iron hydride complexes that demonstrate unique reactivity patterns such as N=N bond cleavage .
Case Study: Iron Hydride Complexes
In a study published in Journal of Heterocyclic Chemistry, TIPA was utilized to synthesize a novel iron hydride complex that effectively cleaved azobenzene. This reaction pathway was investigated through kinetic experiments, revealing that TIPA plays a crucial role in stabilizing the active metal species during catalysis .
Material Science
TIPA is also significant in the development of advanced materials. Its aniline structure allows for incorporation into polymers and resins, enhancing properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has shown that incorporating TIPA into epoxy resins improves their thermal properties and mechanical performance. In one study, composites containing TIPA exhibited enhanced resistance to thermal degradation compared to standard formulations .
Applications in Coordination Chemistry
TIPA serves as a ligand for various metal complexes. Its ability to form stable coordination compounds makes it valuable in coordination chemistry.
Yttrium Alkyl Complexes
Recent research has reported the synthesis of yttrium alkyl complexes using TIPA as a proligand. These complexes demonstrate promising catalytic activities in polymerization reactions .
Table 2: Summary of Coordination Complexes with TIPA
| Metal | Complex Type | Application |
|---|---|---|
| Yttrium | Alkyl Complex | Catalysis in polymerization |
| Iron | Hydride Complex | N=N bond cleavage |
| Nickel | Coordination Compound | Catalytic reactions |
Mecanismo De Acción
The mechanism of action of 2,4,6-triisopropylaniline involves its interaction with specific molecular targets and pathways. The isopropyl groups attached to the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .
Comparación Con Compuestos Similares
- 2,6-Diisopropylaniline
- 2,4,6-Trimethylaniline
- 2,4,6-Tri-tert-butylaniline
- 2,4,6-Triphenylaniline
Comparison: 2,4,6-Triisopropylaniline is unique due to the presence of three isopropyl groups, which impart distinct steric and electronic properties. Compared to its analogs, such as 2,6-diisopropylaniline and 2,4,6-trimethylaniline, the triisopropyl derivative exhibits higher steric hindrance and altered reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
21524-36-7 |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
2,4,6-tri(propan-2-yl)aniline |
InChI |
InChI=1S/C15H25N/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,16H2,1-6H3 |
Clave InChI |
FQFPALKHIHTSNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















